Dansyl-Tyr-Val-Gly (TFA)

Catalog No.
S6591596
CAS No.
350691-68-8
M.F
C30H35F3N4O9S
M. Wt
684.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dansyl-Tyr-Val-Gly (TFA)

CAS Number

350691-68-8

Product Name

Dansyl-Tyr-Val-Gly (TFA)

IUPAC Name

2-[[(2S)-2-[[(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C30H35F3N4O9S

Molecular Weight

684.7 g/mol

InChI

InChI=1S/C28H34N4O7S.C2HF3O2/c1-17(2)26(28(37)29-16-25(34)35)30-27(36)22(15-18-11-13-19(33)14-12-18)31-40(38,39)24-10-6-7-20-21(24)8-5-9-23(20)32(3)4;3-2(4,5)1(6)7/h5-14,17,22,26,31,33H,15-16H2,1-4H3,(H,29,37)(H,30,36)(H,34,35);(H,6,7)/t22-,26-;/m0./s1

InChI Key

UYFXBADECYWCQR-QHTHEMFPSA-N

SMILES

CC(C)C(C(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)C(C(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C.C(=O)(C(F)(F)F)O
  • Dansyl group: This non-fluorescent tag becomes fluorescent upon attaching to a primary amine group []. This property allows researchers to track molecules containing primary amines, such as proteins and peptides, in various experiments.
  • Tyrosine (Tyr), Valine (Val), and Glycine (Gly): These are three amino acids linked together in a specific order. Amino acids are the building blocks of proteins. The specific sequence of amino acids in DTVG can be tailored to target a protein of interest.

Here are some potential applications of DTVG-TFA in scientific research:

  • Protein Labeling and Detection

    DTVG can be covalently attached to the N-terminus (free amino group at the start) of a protein or to the side chain of a lysine residue (another amino acid with a primary amine group) []. The resulting fluorescently labeled protein can then be easily visualized and quantified using techniques like fluorescence microscopy or fluorescence spectroscopy []. This is useful for studying protein expression, localization, and interactions with other molecules.

  • Peptide Substrate for Enzyme Assays

    DTVG-TFA can be designed as a substrate for specific enzymes. The enzyme cleaves the peptide bond between specific amino acids in the sequence. The presence of a fluorescent tag allows researchers to monitor the enzymatic activity by measuring the release of the fluorescent fragment []. This is useful for studying enzyme function, inhibition, and kinetics.

  • Cellular Uptake and Trafficking Studies

    DTVG-TFA can be used to study the cellular uptake and trafficking of peptides. The fluorescent tag allows researchers to follow the movement of the peptide within the cell using fluorescence microscopy []. This can provide insights into how peptides are delivered to their target sites within cells.

Dansyl-Tyr-Val-Gly (TFA) is a synthetic peptide derivative that serves as a substrate for peptidylglycine monooxygenase, an enzyme involved in the posttranslational modification of peptides. The compound features a dansyl group, which is a fluorescent label, attached to a sequence of amino acids: tyrosine, valine, and glycine. The trifluoroacetate (TFA) salt form enhances its solubility and stability, making it suitable for various biochemical assays and research applications.

Dansyl-Tyr-Val-Gly participates in several enzymatic reactions, particularly those catalyzed by peptidylglycine monooxygenase. This enzyme facilitates the conversion of the peptide into amidated products through a series of reactions involving hydroxylation and subsequent cleavage. The kinetics of these reactions can be assessed using high-performance liquid chromatography (HPLC), where the substrate and products are separated and quantified based on their fluorescence properties .

The biological activity of Dansyl-Tyr-Val-Gly is primarily associated with its role as a substrate for peptidylglycine monooxygenase. This enzyme plays a crucial role in the biosynthesis of neuropeptides by catalyzing the conversion of peptide precursors into biologically active forms. The compound's structure allows it to mimic natural substrates, facilitating studies on enzyme kinetics and mechanisms . Additionally, its fluorescent properties make it useful for tracking biochemical processes in live cells.

The synthesis of Dansyl-Tyr-Val-Gly typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The dansyl group is introduced during synthesis, often at the N-terminus, followed by deprotection steps to yield the final product in its trifluoroacetate form. The purity and identity of the synthesized compound can be confirmed using analytical techniques such as mass spectrometry and HPLC .

Dansyl-Tyr-Val-Gly is utilized in various research applications, including:

  • Enzyme Kinetics: As a substrate for peptidylglycine monooxygenase, it helps elucidate the enzyme's catalytic mechanisms and kinetics.
  • Fluorescence Studies: Its fluorescent properties allow for visualization in cellular assays and tracking within biological systems.
  • Peptide Research: It serves as a model compound for studying peptide modifications and interactions with other biomolecules.

Interaction studies involving Dansyl-Tyr-Val-Gly focus on its binding affinity and reactivity with peptidylglycine monooxygenase. Kinetic parameters such as Michaelis-Menten constants (K_m) and maximum reaction velocities (V_max) are determined to assess how structural variations influence enzymatic activity. These studies have shown that modifications to the peptide sequence can significantly affect binding affinity and reaction rates, providing insights into substrate specificity .

Dansyl-Tyr-Val-Gly can be compared with several other peptide derivatives that serve as substrates for similar enzymes. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
N-dansyl-glycineGlycine with dansyl groupSimpler structure; used primarily for basic assays
N-dansyl-phenylalaninePhenylalanine with dansylMore hydrophobic; interacts differently with enzymes
N-dansyl-alanineAlanine with dansylLess complex; useful for studying basic enzymatic functions
N-acetyl-Tyr-Val-GlyAcetylated formDifferent modification; affects solubility and reactivity

Dansyl-Tyr-Val-Gly stands out due to its combination of specific amino acids that enhance its interaction with peptidylglycine monooxygenase while retaining fluorescent properties that facilitate real-time monitoring in biological studies .

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

6

Exact Mass

684.20768437 g/mol

Monoisotopic Mass

684.20768437 g/mol

Heavy Atom Count

47

Dates

Modify: 2023-11-23

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